N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3,5,6-tetramethyl-benzenesulfonamide with 3-imidazol-1-yl-propyl group. The procedure typically employs dimethylformamide (DMF) as a solvent and refluxing at 100°C for 12 hours. The resulting product is a silky white precipitate of N-(3-imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide .
Molecular Structure Analysis
The compound exhibits a twisted conformation due to the presence of the imidazole group. The metal complexes formed with divalent ions (such as zinc, cadmium, and mercury) show distorted tetrahedral or octahedral geometries, depending on the ligands involved. The fluorescence properties of these complexes vary, with emission occurring at different wavelengths compared to the parent ligand .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including coordination with metal ions, ligand exchange, and exciplex formation. These reactions influence its optical properties and fluorescence behavior .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-6-5-8-19-9-7-17-11-19/h7,9-11,18H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQQSHYUQMIIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2C=CN=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321532 |
Source
|
Record name | N-(3-imidazol-1-ylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321717-79-7 |
Source
|
Record name | N-(3-imidazol-1-ylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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